Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)-
Overview
Description
Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a methanone group attached to a 2-fluorophenyl ring and a 5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl moiety. Its distinct chemical properties make it a valuable subject of study in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- typically involves the acylation of 1,3-dimethyl-5-pyrazolone with 2-fluorobenzoyl chloride. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process . The resulting intermediate can then undergo further modifications, such as chlorination, to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. For example, in medicinal chemistry, it may act as an inhibitor of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: A closely related compound used as an intermediate in the synthesis of zolazepam.
(1,3-Dimethyl-5-(methylamino)-1H-pyrazol-4-yl)(2-fluorophenyl)methanone: Another similar compound with slight structural variations.
Uniqueness
Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- is unique due to the presence of both a hydroxyl group and a fluorophenyl ring, which confer distinct chemical and biological properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-fluorobenzoyl)-2,5-dimethyl-1H-pyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-7-10(12(17)15(2)14-7)11(16)8-5-3-4-6-9(8)13/h3-6,14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUMAKAMBFCQIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)C(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973584 | |
Record name | 4-(2-Fluorobenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58011-12-4 | |
Record name | Methanone, (2-fluorophenyl)(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058011124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Fluorobenzoyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.